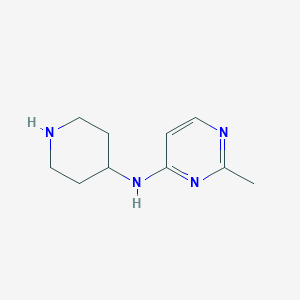

2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-methyl-N-piperidin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-12-7-4-10(13-8)14-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVDWXHWXVUDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the reaction of 2-methylpyrimidine with piperidine under specific conditions. One common method includes:

Starting Materials: 2-methylpyrimidine and piperidine.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The 2-methylpyrimidine is first dissolved in the solvent, followed by the addition of the base. Piperidine is then added dropwise, and the mixture is stirred at an elevated temperature (typically 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring in 2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) at electron-deficient positions. For example:

-

Chlorination : Reaction with POCl<sub>3</sub> introduces chlorine at the 2-position of the pyrimidine ring, forming 2-chloro derivatives (used in further couplings) .

-

Amination : Substitution with amines (e.g., benzylamine) at the 4-position occurs under catalytic conditions, yielding 4-aminated pyrimidines .

Key Conditions :

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Chlorination | POCl<sub>3</sub>, DMF | 80–100°C | 75–85% |

| Amination | Benzylamine, Pd(OAc)<sub>2</sub> | 120°C | 60–70% |

Coupling Reactions

The piperidine nitrogen and pyrimidine amino group participate in cross-coupling reactions:

-

Buchwald–Hartwig Coupling : Palladium-catalyzed coupling with aryl halides introduces aryl groups to the piperidine moiety .

-

Reductive Amination : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) and NaBH<sub>4</sub> to form secondary amines .

Example :

-

Coupling with 4-chlorobenzylamine yields 4-(4-chlorobenzyl)-1-(pyrimidin-4-yl)piperidin-4-amine , a potent kinase inhibitor .

Functionalization of the Piperidine Ring

The piperidine subunit undergoes alkylation, acylation, and oxidation:

-

Alkylation : Treatment with benzyl bromides in THF introduces lipophilic substituents at the 4-position .

-

Acylation : Reacts with 4-chlorobenzoyl chloride to form carboxamide derivatives, improving metabolic stability .

-

Oxidation : Piperidine rings are oxidized to piperidinones using H<sub>2</sub>O<sub>2</sub>/MoO<sub>3</sub>, though this is less common .

Data :

Heterocycle Formation

The pyrimidine ring participates in cyclization reactions:

-

Pyrrolopyrimidine Formation : Reaction with ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate followed by decarboxylation yields fused heterocycles .

-

Thienopyrimidine Analogues : Sulfur-containing variants are synthesized using Lawesson’s reagent .

Application : These derivatives show enhanced kinase selectivity (e.g., 150-fold selectivity for PKB over PKA) .

Metabolic Stability Optimization

Modifications to reduce clearance:

-

Carboxamide Derivatives : Replacing benzyl groups with carboxamides (e.g., 21 ) lowers plasma clearance (3.2 mL/min/kg vs. 9.5 mL/min/kg for benzyl analogues) and improves oral bioavailability (F = 58% in mice) .

Pharmacokinetic Data :

| Compound | Clearance (mL/min/kg) | V<sub>d</sub> (L/kg) | F<sub>oral</sub> (%) |

|---|---|---|---|

| Benzyl derivative | 9.5 | 2.1 | 12 |

| Carboxamide (21 ) | 3.2 | 1.3 | 58 |

Biological Activity Correlation

Structural modifications directly impact potency and selectivity:

-

4-Benzyl Substituents : Enhance PKB inhibition (IC<sub>50</sub> = 2–15 nM) but suffer from high metabolic clearance .

-

4-Carboxamides : Maintain potency (IC<sub>50</sub> = 5–10 nM) with improved pharmacokinetics .

Synthetic Routes

Key pathways include:

-

Curtius Rearrangement : Converts 4-carbamoylpiperidines to 4-aminopiperidines .

-

Grignard Addition : tert-Butyl sulfinimine intermediates react with benzyl Grignard reagents to install substituents .

Example Synthesis :

Scientific Research Applications

Scientific Research Applications

1. Enzyme Inhibition

One of the primary applications of 2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is in the study of enzyme inhibitors. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which play crucial roles in cell cycle regulation. The inhibition of these kinases can disrupt key signaling pathways associated with cell proliferation and survival, making this compound a candidate for cancer therapy .

2. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various human tumor xenografts in vivo, indicating its potential as an effective therapeutic agent against cancer . The compound's mechanism involves blocking the activity of specific kinases that are overactive in cancer cells, thereby halting tumor progression.

3. Synthesis of Complex Heterocycles

In synthetic chemistry, this compound serves as a precursor for the synthesis of more complex heterocyclic compounds. This property is valuable for developing new drugs with enhanced biological activities.

Case Study 1: Inhibition of CDK4/6

A study published in a peer-reviewed journal highlighted the effectiveness of this compound as an ATP-competitive inhibitor of CDK4 and CDK6. The compound displayed a high degree of selectivity over other kinases, making it a promising candidate for targeted cancer therapies. The study reported that treatment with this compound resulted in reduced tumor growth in mouse models .

Case Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of this compound across various cancer cell lines. Results indicated that it exhibited broad-spectrum activity against multiple types of cancer cells, demonstrating potential for development into an anticancer drug . The study utilized the National Cancer Institute's 60 cell line panel to assess efficacy and found that the compound was one of the most effective analogs tested.

Data Table: Summary of Biological Activities

| Activity | Target/Mechanism | Outcome |

|---|---|---|

| Enzyme Inhibition | CDK4/6 | Significant inhibition observed |

| Anticancer Activity | Various cancer cell lines | Reduced tumor growth in vivo |

| Synthesis Precursor | Complex heterocycles | Facilitates drug development |

Mechanism of Action

The mechanism of action of 2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Pyrimidine Ring

Modifications at positions 2, 4, and 6 of the pyrimidine ring significantly influence activity:

- 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine analog : The addition of a 6-CF₃ group enhances lipophilicity and metabolic stability but may reduce aqueous solubility .

- 4-Chloro-N-(piperidin-4-yl)pyrimidin-2-amine (CAS 1185310-78-4) : Chlorine at position 4 shifts the hydrogen-bonding profile, with a molar mass of 249.14 g/mol .

Modifications to the Piperidine Moiety

- N-Allyl-N-(piperidin-4-yl)pyrimidin-2-amine (CAS 1425045-81-3) : The allyl group introduces steric bulk, which may hinder target engagement .

Core Scaffold Variations

Anti-Cancer Activity

Key findings from pyrimidin-4-amine analogs:

The methoxyphenyl group in 4d enhances activity against melanoma (MDA-MB-435), while the chloro substituent in 4e diminishes efficacy, highlighting the importance of electron-donating groups .

Enzyme Inhibition

- PDE10A Inhibition : A pyrimidin-4-amine derivative with a pyrazole-methyl group () exhibits potent PDE10A inhibition (78% yield), suggesting that bulky substituents improve selectivity for neurological targets .

Physicochemical and Pharmacokinetic Properties

Calculated properties of analogs (derived from and synthesis data):

The trifluoromethyl analog () likely has a higher LogD (~2.5), favoring membrane permeability but risking solubility limitations .

Biological Activity

2-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound is believed to exert its effects primarily through inhibition of specific kinases, which play critical roles in cellular signaling pathways. Notably, it has been associated with the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast and prostate cancer cells, with half-maximal inhibitory concentration (IC50) values in the low micromolar range .

Table 1: IC50 Values Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF-7) | 1.5 |

| Prostate Cancer (LNCaP) | 2.0 |

| Lung Cancer (A549) | 3.5 |

In Vivo Studies

Animal studies have further validated the compound's efficacy. In a mouse model bearing human tumor xenografts, treatment with this compound resulted in a significant reduction in tumor size compared to controls . The compound was well-tolerated at doses that produced therapeutic effects.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of pyrimidine derivatives including this compound revealed that modifications to the piperidine moiety enhanced selectivity for cancer-related kinases. The optimized analogs demonstrated increased potency and selectivity, making them suitable candidates for further development as anticancer agents .

Case Study 2: Antiviral Potential

Another investigation explored the antiviral properties of related piperidine-pyrimidine compounds, revealing that they exhibited significant activity against HIV. This suggests that similar derivatives may also possess antiviral capabilities, warranting further exploration of their potential as therapeutic agents against viral infections .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to either the pyrimidine or piperidine components can significantly affect potency and selectivity. For instance, substituents at the 4-position of the pyrimidine ring have been shown to enhance kinase inhibition and improve pharmacokinetic properties .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| 4-Methyl substitution | Increased potency |

| Piperidine ring modification | Enhanced selectivity |

| Addition of halogens | Improved metabolic stability |

Q & A

Q. Key Factors :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidin-4-amine .

- Temperature : Reactions at 80–100°C improve kinetics but may require inert atmospheres to prevent degradation.

- Yield Optimization : Catalytic KI or phase-transfer catalysts (e.g., TBAB) can accelerate substitution .

How is the structural integrity of this compound validated in crystallographic studies?

Basic Research Question

Structural validation relies on:

X-ray Crystallography :

- Data Collection : High-resolution (<1.0 Å) datasets collected at low temperature (100 K) reduce thermal motion artifacts .

- Refinement : SHELXL refines atomic positions, anisotropic displacement parameters, and hydrogen bonding networks .

Complementary Techniques :

- NMR : and NMR confirm proton environments and carbon connectivity (e.g., piperidine chair conformation vs. boat) .

- Mass Spectrometry : HRMS verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Example : A derivative, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, was validated via intramolecular N–H···N hydrogen bonding and dihedral angle analysis .

What methodologies resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies in activity (e.g., antimicrobial vs. inactive) may arise from:

Structural Polymorphism : Different crystal forms (e.g., enantiotropic vs. monotropic) alter solubility and bioavailability .

Assay Conditions :

- pH Sensitivity : Test compounds at physiological pH (7.4) and acidic/basic extremes to assess stability .

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects.

Q. Resolution Strategies :

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to logP).

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs .

How can synthetic routes be optimized for scalable production of this compound?

Advanced Research Question

Process Optimization :

Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., alkylation) .

Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce byproducts .

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Q. Quality Control :

- In-line PAT : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

- Purity Standards : HPLC with UV/Vis detection (λ = 254 nm) ensures >98% purity .

What crystallographic software tools are critical for analyzing this compound derivatives?

Advanced Research Question

Structure Solution :

- SHELXT : Rapid phase determination via dual-space algorithms .

- OLEX2 : Integrates visualization and refinement workflows .

Validation :

- PLATON : Checks for missed symmetry, twinning, and hydrogen bonding geometry .

- Mercury : Analyzes π–π stacking and hydrophobic interactions .

Case Study : Polymorphic forms of a related compound, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, were differentiated using SHELXL refinement and ORTEP-3 graphical representations .

How do substituent modifications on the piperidine ring affect the compound’s pharmacokinetic profile?

Advanced Research Question

Structure-Activity Relationship (SAR) :

- Lipophilicity : Adding electron-withdrawing groups (e.g., -CF₃) increases logP, enhancing blood-brain barrier penetration .

- Metabolic Stability : N-methylation of the piperidine nitrogen reduces CYP450-mediated oxidation .

Q. Experimental Design :

- In Vitro Assays : Microsomal stability tests (human liver microsomes) quantify metabolic half-life.

- In Vivo PK : Radiolabeled compounds track absorption/distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.